![molecular formula C15H14ClN3O2S B5725052 3-chloro-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5725052.png)
3-chloro-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide
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Overview
Description
3-chloro-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide is a chemical compound that has been used in scientific research for various purposes. This compound has been synthesized using different methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as glycogen synthase kinase-3β (GSK-3β) and protein tyrosine phosphatase 1B (PTP1B). These enzymes play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-chloro-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide in lab experiments is its ability to inhibit the activity of certain enzymes such as GSK-3β and PTP1B. This makes it a useful tool in the study of various cellular processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound at a safe concentration to avoid any adverse effects.
Future Directions
There are several future directions for the study of 3-chloro-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide. One of the future directions is the study of its potential as a therapeutic agent for various diseases such as cancer, diabetes, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, the synthesis of analogs of this compound may lead to the development of more potent and selective inhibitors of GSK-3β and PTP1B.
Synthesis Methods
3-chloro-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide can be synthesized using different methods. One of the commonly used methods is the reaction of 3-chloro-4-ethoxybenzoic acid with thionyl chloride, followed by the reaction with 2-aminopyridine and carbon disulfide. This method yields the desired compound in good yield and purity.
Scientific Research Applications
3-chloro-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide has been used in various scientific research studies. One of the main applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been used in the study of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
3-chloro-4-ethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-2-21-12-7-6-10(9-11(12)16)14(20)19-15(22)18-13-5-3-4-8-17-13/h3-9H,2H2,1H3,(H2,17,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLGWJFMUDZFDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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